2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine
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Overview
Description
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring fused with a germanium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of phenylgermanium trichloride with 2,5-dimethylthiazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the germanium center.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The germanium atom may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains a boron atom instead of germanium.
2,5-Dimethyl-2-phenyl-1,3,2-thiazole: Lacks the germanium atom, making it less versatile in certain applications.
Phenylgermanium trichloride: A precursor used in the synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a germanium atom. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84260-30-0 |
---|---|
Molecular Formula |
C10H15GeNS |
Molecular Weight |
253.93 g/mol |
IUPAC Name |
2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
ZHMCBBCJYUHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Ge](S1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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